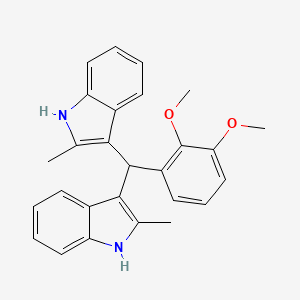

3,3'-((2,3-diméthoxyphényl)méthylène)bis(2-méthyl-1H-indole)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Applications De Recherche Scientifique

Anticancer Research

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study published in the International Journal of Molecular Sciences demonstrated that similar compounds exhibited potent growth inhibition across various cancer cell lines. This suggests that structural modifications can enhance anticancer activity significantly .

Neuroprotective Effects

Research has indicated that compounds related to 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole may provide neuroprotective benefits. In animal models of Alzheimer's disease, these compounds have been shown to improve cognitive function and reduce neuroinflammation markers compared to control groups.

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant properties. A study focused on novel indole derivatives reported significant antioxidant activity against reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .

Case Studies

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The final product can be obtained through coupling reactions that involve various functional groups present in the molecule.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.

Méthodes De Préparation

The synthesis of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Analyse Des Réactions Chimiques

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Comparaison Avec Des Composés Similaires

Similar compounds include other indole derivatives such as:

5-methoxy-2-methyl-1H-indole-3-acetic acid: Known for its role as a plant growth regulator.

2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole: Studied for its potential anticancer activity.

3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives: Evaluated for their cytotoxic activity against various cancer cell lines.

The uniqueness of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.

Activité Biologique

The compound 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic molecule that belongs to the indole family, known for its diverse biological activities. This article focuses on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C23H23N3O2

- Molecular Weight : 373.45 g/mol

- CAS Number : 666818-46-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of Indole Derivatives : Utilizing Fischer indole synthesis.

- Electrophilic Aromatic Substitution : For introducing the dimethoxyphenyl group.

- Coupling Reactions : Final assembly of the molecule through coupling agents like palladium catalysts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including the target compound. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to colchicine, which is a known anticancer agent. This activity was demonstrated in various cancer cell lines, including HeLa and MCF-7 cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Antioxidant Properties

The compound exhibits significant antioxidant activity:

- Free Radical Scavenging : It has been reported to scavenge free radicals effectively and reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

- Inhibition of Cytokine Release : It significantly reduces TNF-α release in activated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

- In Vitro Studies : A study evaluated various indole derivatives for their antiproliferative effects against multiple cancer cell lines. The compound exhibited potent activity against HeLa and MCF-7 cells, suggesting its role as a potential chemotherapeutic agent .

- Mechanistic Studies : Further investigations into the mechanisms revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

3-[(2,3-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-16-24(18-10-5-7-13-21(18)28-16)26(20-12-9-15-23(30-3)27(20)31-4)25-17(2)29-22-14-8-6-11-19(22)25/h5-15,26,28-29H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBVNPQUQLEBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)OC)C4=C(NC5=CC=CC=C54)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.